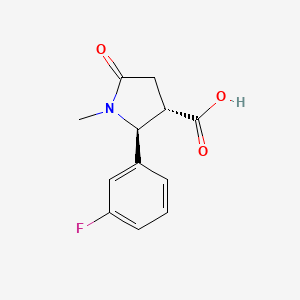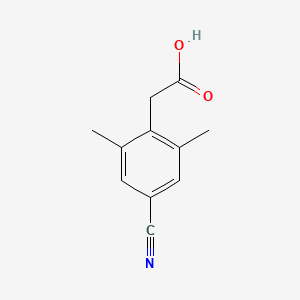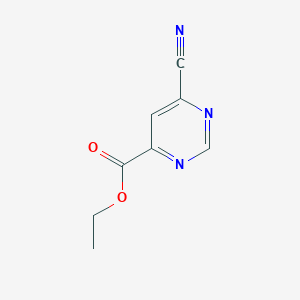
1-Sulfamoylcyclopropane-1-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Sulfamoylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in treating cancer, inflammation, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 1-Sulfamoylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of lactate and pyruvate in cancer cells, which are essential for energy production. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has been shown to have a potent antibacterial effect by inhibiting the growth of various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Sulfamoylcyclopropane-1-carboxylic acid is that it is a small molecule, which makes it easy to synthesize and modify. This compound is also stable under physiological conditions, which makes it an ideal compound for in vitro and in vivo experiments. However, this compound has a moderate yield of synthesis, which makes it difficult to obtain large quantities of the compound. This compound is also sensitive to moisture and light, which can affect its stability and biological activity.
Zukünftige Richtungen
There are several future directions for the study of 1-Sulfamoylcyclopropane-1-carboxylic acid. One of the future directions is to explore the potential of this compound as a therapeutic agent for cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to explore its potential as a cancer drug. Another future direction is to investigate the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action. Finally, future studies should focus on developing more efficient methods for the synthesis of this compound, which would enable the production of larger quantities of the compound for further research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in treating various diseases, including cancer, inflammation, and bacterial infections. This compound possesses a unique three-membered ring structure, which makes it an interesting molecule to study. This compound exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. This compound has various biochemical and physiological effects, including reducing the levels of lactate and pyruvate in cancer cells and decreasing the levels of pro-inflammatory cytokines. This compound has advantages such as its small size and stability under physiological conditions, but it also has limitations such as its moderate yield of synthesis and sensitivity to moisture and light. Future studies should focus on exploring the potential of this compound as a therapeutic agent for cancer treatment, investigating its mechanism of action, and developing more efficient methods for its synthesis.
Eigenschaften
IUPAC Name |
1-sulfamoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c5-10(8,9)4(1-2-4)3(6)7/h1-2H2,(H,6,7)(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCKJYYHGZGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



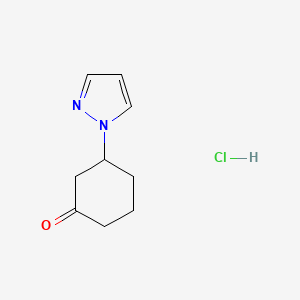

![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3380035.png)
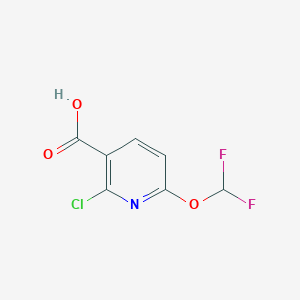

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3380045.png)
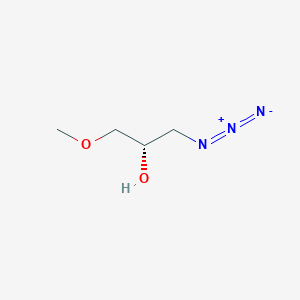

![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/structure/B3380058.png)
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)
